molecular formula C8H8Cl2O B072762 1-(2,5-Dichlorophenyl)ethanol CAS No. 1475-12-3

1-(2,5-Dichlorophenyl)ethanol

Cat. No. B072762
CAS RN: 1475-12-3
M. Wt: 191.05 g/mol
InChI Key: RDMKUSDLLGKMCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorophenyl ethanol derivatives typically involves esterification and reduction processes. For example, 2-(4-Chlorophenyl)ethanol was synthesized from 2-(4-chlorophenyl)acetic acid through esterification at room temperature and reduction at elevated temperatures, achieving yields over 95% (Yang Lirong, 2007). This method highlights the general approach towards synthesizing chlorophenyl ethanol derivatives, including 1-(2,5-Dichlorophenyl)ethanol.

Molecular Structure Analysis

The molecular structure of chlorophenyl ethanol derivatives has been extensively analyzed through techniques such as NMR, MS, and X-ray crystallography. These studies provide detailed insights into the molecular geometry, bonding patterns, and electronic structure, which are crucial for understanding the chemical behavior and reactivity of these compounds.

Chemical Reactions and Properties

Chlorophenyl ethanol derivatives participate in a variety of chemical reactions, serving as intermediates in the synthesis of more complex molecules. Their reactivity is influenced by the presence of chlorophenyl groups, which can undergo substitution reactions, enhancing the compound's utility in organic synthesis. Additionally, enzymatic processes have been developed for the preparation of chiral chlorophenyl ethanol derivatives, showcasing their importance in the synthesis of bioactive molecules (Xiang Guo et al., 2017).

Scientific Research Applications

1. Biotransformation for Enantioselective Synthesis

  • Summary of Application: This compound is used in the biotransformation process for the highly enantioselective synthesis of a chiral intermediate of the antifungal agent Miconazole .
  • Methods of Application: A bacterial strain, ZJPH1806, capable of the biocatalysis of 2-chloro-1-(2,4-dichlorophenyl)ethanone, to ®-2-chloro-1-(2,4-dichlorophenyl)ethanol with highly stereoselectivity was isolated from a soil sample . The bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone was effectively transformed at relatively high conversion temperatures, along with glycerol as cosubstrate in coenzyme regeneration .
  • Results or Outcomes: The asymmetric reduction of the substrate had reached 83.2% yield with an enantiomeric excess (ee) of greater than 99.9% at 2 g/L of 2-chloro-1-(2,4-dichlorophenyl)ethanone .

2. Synthesis of 1,3,4-Oxadiazoles

  • Summary of Application: Compounds exhibiting insecticidal activity also include symmetrical 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole derivatives (DCPO) .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: These compounds show strong activity against house flies, flies and leaf rollers .

3. Organic Building Blocks

  • Summary of Application: “1-(2,4-Dichlorophenyl)ethanamine” is used as an organic building block in chemical synthesis .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not specified in the source .

4. Biocatalytic Synthesis of (S)-2-Chloro-1-(2,4-Dichlorophenyl)ethanol

  • Summary of Application: A novel mutant of the KRED from Lactobacillus kefiri was reported to be able to bioreduce 2-chloro-1-(2,4-dichlorophenyl)ethanone to (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol .
  • Methods of Application: The bioreduction was performed using isopropanol as a hydrogen donor on a 300-g scale .
  • Results or Outcomes: The bioreduction achieved >99% conversion and >99% enantiomeric excess (ee) .

5. Organic Building Blocks

  • Summary of Application: “1-(2,4-Dichlorophenyl)ethanamine” is used as an organic building block in chemical synthesis .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not specified in the source .

6. Biocatalytic Synthesis of (S)-2-Chloro-1-(2,4-Dichlorophenyl)ethanol

  • Summary of Application: A novel mutant of the KRED from Lactobacillus kefiri was reported to be able to bioreduce 2-chloro-1-(2,4-dichlorophenyl)ethanone to (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol .
  • Methods of Application: The bioreduction was performed using isopropanol as a hydrogen donor on a 300-g scale .
  • Results or Outcomes: The bioreduction achieved >99% conversion and >99% enantiomeric excess (ee) .

Safety And Hazards

“1-(2,5-Dichlorophenyl)ethanol” is classified as having acute toxicity (Category 4, Oral), causing skin irritation (Category 2), serious eye damage (Category 1), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

While specific future directions for “1-(2,5-Dichlorophenyl)ethanol” are not available, research involving similar compounds like indole derivatives has shown potential in various biological activities, suggesting that these molecules can provide prospective leads in chemotherapy .

properties

IUPAC Name

1-(2,5-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMKUSDLLGKMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289016
Record name 2,5-Dichloro-α-methylbenzenemethanol
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Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dichlorophenyl)ethanol

CAS RN

1475-12-3
Record name 2,5-Dichloro-α-methylbenzenemethanol
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Record name 2,5-Dichloro-alpha-methylbenzyl alcohol
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Record name 1475-12-3
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Record name 2,5-Dichloro-α-methylbenzenemethanol
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Record name 2,5-dichloro-α-methylbenzyl alcohol
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